Product packaging for 1,2,3,5-Tetrachloronaphthalene(Cat. No.:CAS No. 53555-63-8)

1,2,3,5-Tetrachloronaphthalene

Cat. No.: B3061117
CAS No.: 53555-63-8
M. Wt: 265.9 g/mol
InChI Key: HJJKSUVYCQAMBG-UHFFFAOYSA-N
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Description

Contextualization within Persistent Organic Pollutants (POPs) Framework

Polychlorinated naphthalenes, including 1,2,3,5-Tetrachloronaphthalene, are classified as Persistent Organic Pollutants (POPs). jte.edu.vn This classification is due to their intrinsic characteristics of being resistant to environmental degradation, bioaccumulative in living organisms, and capable of long-range environmental transport. jte.edu.vn Their persistence means they can remain in the environment for extended periods, leading to widespread contamination. researchgate.net In May 2015, PCNs were officially listed under the Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. jte.edu.vnoaepublish.com This inclusion signifies a global consensus on the need to control and ultimately eliminate the release of these substances into the environment. nih.gov

Historical Overview of Polychlorinated Naphthalene (B1677914) Industrial Production and Applications

The industrial production of PCNs began in the early 20th century, with significant manufacturing occurring between 1910 and the 1980s. bohrium.comnih.gov These compounds were valued for their chemical stability, flame retardant properties, and electrical insulating capabilities. oaepublish.com

Historically, PCNs were marketed under various trade names, including Halowax, Nibren wax, and Seekay waxes. oaepublish.com They were utilized in a wide array of industrial applications, such as:

Cable and capacitor insulation tandfonline.comlsrca.on.ca

Wood preservation lsrca.on.ca

Additives in oils and lubricants jte.edu.vn

Flame-retardants in textiles and paper tandfonline.com

Dielectrics researchgate.net

The production of PCNs largely ceased in many countries by the 1970s and 1980s due to growing concerns about their environmental and health impacts. oaepublish.com However, the legacy of their extensive use continues to be a source of environmental contamination.

Current Sources of this compound Environmental Release

Despite the cessation of intentional production, this compound and other PCNs continue to be released into the environment from several sources.

A primary contemporary source of PCNs is their unintentional formation during various industrial thermal processes. nih.gov These processes include:

Waste incineration bohrium.comresearchgate.net

Metallurgical industries bohrium.com

Cement kilns bohrium.com

The formation mechanisms of PCNs in these thermal sources are believed to be similar to those of other well-known POPs like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). bohrium.comacs.org There is often a correlation observed between the concentrations of PCNs and PCDD/Fs in emissions from these sources. acs.org

The historical production and use of PCNs have resulted in significant "legacy" contamination. nih.gov This includes:

Leaching from old landfills where products containing PCNs were disposed. pops.int

Slow release from in-use or aging materials and equipment, such as old electrical cables and capacitors. nih.gov

Contamination of industrial sites where PCNs were formerly manufactured or used. oaepublish.com

These historical reservoirs act as ongoing, diffuse sources of PCNs to the environment, contributing to their continued presence in various environmental compartments. nih.gov

Significance of this compound as a Representative Tetrachloronaphthalene Congener in Environmental Research

While there are 75 possible PCN congeners, research often focuses on specific congeners to understand the broader group. This compound is a significant congener in environmental research for several reasons. Tetrachloronaphthalenes, as a group, have been identified in various environmental and human samples. inchem.org Studying a specific, well-defined congener like this compound allows for more precise analysis of its environmental fate, transport, and toxicological properties. This specific congener can serve as a marker or an indicator for the presence of other tetrachloronaphthalene isomers and the broader class of PCNs in environmental monitoring studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl4 B3061117 1,2,3,5-Tetrachloronaphthalene CAS No. 53555-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-7-3-1-2-5-6(7)4-8(12)10(14)9(5)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJKSUVYCQAMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C(=C1)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201772
Record name 1,2,3,5-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-63-8
Record name Naphthalene, 1,2,3,5-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Fate and Transport Mechanisms of 1,2,3,5 Tetrachloronaphthalene

Persistence and Environmental Half-Lives in Diverse Media

The persistence of a chemical in the environment is a key factor in its potential to cause long-term adverse effects. Polychlorinated naphthalenes are known for their resistance to degradation. The environmental half-life of a compound, which is the time it takes for its concentration to be reduced by half, varies significantly across different environmental compartments such as air, water, soil, and sediment.

For tetrachloronaphthalenes (TeCNs) as a group, the atmospheric half-life has been estimated to be approximately 19 days, based on modeling studies that consider their reaction with hydroxyl radicals in the atmosphere. This relatively long atmospheric lifetime suggests that these compounds can persist in the air long enough to be transported over considerable distances.

Table 1: Estimated Environmental Half-Life for Tetrachloronaphthalenes

Environmental CompartmentEstimated Half-LifeNotes
Air~19 daysBased on reactions with atmospheric hydroxyl radicals for the TeCN homolog group.
WaterData not availableExpected to be persistent based on the properties of similar chlorinated compounds.
SoilData not availableExpected to be persistent, with degradation rates influenced by environmental conditions.
SedimentData not availableExpected to be highly persistent and act as a long-term sink.

This table contains generalized data for the tetrachloronaphthalene group due to a lack of specific data for the 1,2,3,5-isomer.

Bioaccumulation Potential in Food Webs

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. For lipophilic (fat-soluble) compounds like 1,2,3,5-tetrachloronaphthalene, this process is of particular concern as it can lead to the transfer and magnification of the chemical through the food web.

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. When the concentration of a substance increases at successively higher levels in a food web, it is known as biomagnification. Polychlorinated naphthalenes have been shown to biomagnify in aquatic food webs.

A key metric for assessing biomagnification is the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying. Studies on marine fish from the Bohai coastal area in China have demonstrated the biomagnification potential of various PCN homolog groups nih.gov. Although data specific to this compound is not available, the TMFs for related chlorinated naphthalenes provide strong evidence for the biomagnification potential of this class of compounds nih.gov.

Table 2: Trophic Magnification Factors (TMFs) for Polychlorinated Naphthalene (B1677914) Homolog Groups in Marine Fish

PCN Homolog GroupTrophic Magnification Factor (TMF)
Dichloronaphthalenes (DiCNs)5.8 nih.gov
Trichloronaphthalenes (TriCNs)6.4 nih.gov
Pentachloronaphthalenes (PeCNs)>1 (among the highest) nih.gov
Hexachloronaphthalenes (HxCNs)>1 (among the highest) nih.gov

Source: Adapted from Gao et al., 2018. nih.gov These data illustrate the biomagnification potential of the broader PCN class.

The study found that the TMFs for PCN homologs ranged from 3.1 to 9.9, indicating significant biomagnification in fish nih.gov. The highest TMFs were observed for pentachloronaphthalenes and hexachloronaphthalenes nih.gov.

The Bioaccumulation Factor (BAF) is another important measure, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (including water, sediment, and food). Specific BAFs for the this compound congener are not well-documented in existing research.

However, the tendency for bioaccumulation is related to a substance's lipophilicity, which can be estimated by its octanol-water partition coefficient (Kow). The log Kow for tetrachloronaphthalene isomers is generally high, suggesting a strong affinity for fatty tissues and a high potential for bioaccumulation. For instance, the average log Kow for six tetrachloronaphthalene isomers has been reported as 5.86 nih.gov.

Long-Range Environmental Transport Modeling and Evidence

Persistent organic pollutants like this compound can be transported over long distances from their sources via atmospheric currents. This long-range transport (LRT) can lead to the contamination of remote ecosystems, such as the Arctic.

The potential for LRT is influenced by a chemical's persistence in the atmosphere and its physical-chemical properties, such as vapor pressure and solubility. The estimated atmospheric half-life of approximately 19 days for tetrachloronaphthalenes indicates that they can remain in the atmosphere long enough to be transported across continents and oceans.

Modeling studies are used to predict the LRT potential of chemicals. These models incorporate data on a substance's properties and environmental conditions to simulate its movement and fate. For polychlorinated naphthalenes, models have shown that less chlorinated congeners are more likely to be transported in the vapor phase, while more chlorinated congeners tend to associate with airborne particulate matter. The presence of tetrachloronaphthalenes in remote environments provides real-world evidence of their capacity for long-range transport.

Sorption Behavior in Soil and Sediment Compartments

Sorption is a process where a chemical binds to solid particles, such as soil and sediment. This is a critical process in determining the fate and transport of this compound in the environment. High sorption to soil and sediment can limit the chemical's mobility in water but also makes it a long-term source of contamination.

The tendency of an organic chemical to be adsorbed by soil or sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to the organic matter in soil and sediment, making it less available in the water phase.

Specific experimental data for the Koc of this compound is limited. However, data for a closely related compound, 1,2,3,5-tetrachlorobenzene (B107539), can provide an estimate of its sorption behavior. Additionally, an estimated Koc value for 1,2,3,4-tetrachloronaphthalene (B75306) is available.

Table 3: Organic Carbon-Water Partition Coefficients (Koc) for Tetrachlorinated Aromatic Compounds

CompoundSoil/Sediment TypeLog KocKoc (L/kg)
1,2,3,5-TetrachlorobenzeneLUFA 2.2 soil3.684786
1,2,3,5-TetrachlorobenzeneOECD artificial soil3.907943
1,2,3,4-TetrachloronaphthaleneNot specified (estimated)5.38239,883 nih.gov

Data for 1,2,3,5-tetrachlorobenzene is from a study on chlorobenzenes and chloroanilines. The Koc for 1,2,3,4-tetrachloronaphthalene is an estimated value. These values suggest a high sorption potential for tetrachlorinated aromatic compounds.

The high Koc values for these related compounds suggest that this compound will have a strong affinity for organic matter in soil and sediment nih.govvu.nl. This strong sorption means that it is likely to be immobile in soil and will accumulate in sediments in aquatic environments, acting as a long-term reservoir of contamination nih.gov.

Degradation and Biotransformation Pathways of 1,2,3,5 Tetrachloronaphthalene

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as photolysis and thermal decomposition. These pathways are significant for the environmental transformation of persistent organic pollutants like PCNs.

Photolytic Degradation Potential

Polychlorinated naphthalenes are known to absorb light in the environmentally relevant ultraviolet spectrum (wavelengths >290 nm), which suggests a potential for direct photolysis in the environment. who.int This process involves the absorption of light energy, leading to the excitation of the molecule and subsequent cleavage of carbon-chlorine bonds. The degradation of naphthalene (B1677914) in seawater under simulated sunlight has been shown to proceed through photo-oxidation, generating various intermediates. researchgate.net For chlorinated naphthalenes, this process is expected to result in dechlorinated and hydroxylated products, gradually reducing the toxicity of the parent compound. While the exact photolytic half-life of 1,2,3,5-tetrachloronaphthalene has not been documented, its chemical structure suggests it would be susceptible to this degradation pathway, similar to other PCNs.

Thermal Degradation and Dechlorination Studies

Thermal degradation is a key process that occurs during industrial activities and waste incineration. tandfonline.com When heated to decomposition, tetrachloronaphthalene is known to emit highly toxic fumes of hydrogen chloride. nih.gov

Studies on octachloronaphthalene (B52695), a more heavily chlorinated compound, have provided significant insight into the thermal degradation pathways of PCNs. When heated at 300°C in the presence of a catalyst like Fe3O4 micro/nanomaterial, octachloronaphthalene undergoes degradation through two competing pathways: hydrodechlorination and oxidation. acs.orgnih.gov Hydrodechlorination involves the sequential removal of chlorine atoms and their replacement with hydrogen, leading to the formation of less chlorinated naphthalenes. acs.orgresearchgate.net Oxidation pathways can attack the naphthalene ring, producing species such as naphthols and eventually leading to ring cleavage and the formation of smaller organic acids. acs.orgnih.gov

The table below illustrates the range of hydroxylated degradation products identified during the thermal degradation of octachloronaphthalene, which are analogous to the types of products expected from the thermal breakdown of this compound. amazonaws.com

Retention Time (min)Compound Class
15.51, 16.08Hydroxylated Trichloronaphthalene (OH-TrCN)
16.63, 17.06, 17.41, 17.99Hydroxylated Tetrachloronaphthalene (OH-TeCN)
17.53, 18.47, 19.86Hydroxylated Pentachloronaphthalene (OH-PeCN)
19.52, 20.29, 20.79Hydroxylated Hexachloronaphthalene (OH-HxCN)

This interactive table is based on data from the thermal degradation of octachloronaphthalene and serves as a model for potential degradation products of other PCNs.

Biotic Degradation Mechanisms

Biotic degradation relies on living organisms, primarily microorganisms, to break down complex organic molecules. For PCNs, the effectiveness of biodegradation is generally inversely related to the degree of chlorination.

Microbial Biodegradation Studies in Aerobic and Anaerobic Conditions

The biodegradation of PCNs is a challenging process for microorganisms due to the stability conferred by the chlorine atoms.

Aerobic Conditions: Under aerobic conditions, microorganisms utilize oxygenases to initiate the breakdown of aromatic rings. While monochloronaphthalenes can be degraded by soil and water microorganisms, there is little evidence to suggest that higher chlorinated congeners, including tetrachloronaphthalenes, are readily biodegradable. who.int The initial step often involves the formation of dihydrodiols, which can be further metabolized. However, the presence of multiple chlorine atoms can hinder the enzymatic attack, making compounds like this compound highly resistant to aerobic degradation. researchgate.net

Anaerobic Conditions: In the absence of oxygen, some specialized microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination. This process has been observed for other polychlorinated aromatics like polychlorinated biphenyls (PCBs), where anaerobic microbes convert highly chlorinated congeners into more lightly chlorinated ones. nih.govnih.gov These less chlorinated products can then be more easily degraded by aerobic bacteria. nih.gov It is plausible that a similar two-stage process could contribute to the slow degradation of this compound in anaerobic sediments followed by exposure to aerobic environments.

Hydrodechlorination Reactions in Environmental Systems

Hydrodechlorination is a critical reaction in both abiotic and biotic degradation pathways, involving the replacement of a chlorine atom with a hydrogen atom. epa.gov In the thermal degradation of octachloronaphthalene, hydrodechlorination is a major pathway, leading to a cascade of lower-chlorinated naphthalenes, including tetrachloronaphthalene homologues. acs.orgnih.gov Studies have shown that for some PCN isomers, dechlorination is more favored at the α-position (carbons 1, 4, 5, 8) than the β-position (carbons 2, 3, 6, 7). acs.orgresearchgate.net This selective process results in specific patterns of degradation products. While the precise hydrodechlorination sequence for this compound has not been elucidated, it would be expected to proceed through trichloronaphthalene and dichloronaphthalene intermediates.

Proposed Metabolic Pathways in Organisms

Once absorbed by an organism, tetrachloronaphthalenes undergo metabolic transformations aimed at increasing their water solubility to facilitate excretion. nih.gov Studies in rats and rabbits have shown that tetrachloronaphthalenes are metabolized through oxidation and subsequent conjugation. nih.gov

The primary metabolic pathway involves oxidation by cytochrome P450 enzymes to form hydroxylated metabolites (chlorinated naphthols). who.intresearchgate.net These phenolic intermediates are then conjugated with endogenous molecules. The main conjugation products identified are:

Glucuronides: Formed by conjugation with glucuronic acid.

Sulfate esters: Formed by conjugation with sulfate.

Mercapturic acids: Formed after initial conjugation with glutathione (B108866).

In a study where rats were administered a single oral dose of tetrachloronaphthalene, 38% of the dose was recovered in the urine as glucuronic acid conjugates, 4% as sulfates, and 3% as mercapturic acid derivatives. nih.gov This indicates that oxidation followed by conjugation is the principal metabolic route for tetrachloronaphthalenes in mammals. A similar pathway is anticipated for the 1,2,3,5-isomer.

Oxidative Metabolism and Phenolic Metabolite Formation

The initial and rate-limiting step in the biotransformation of many persistent organic pollutants, including chlorinated naphthalenes, is oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. This superfamily of heme-containing monooxygenases introduces an oxygen atom into the naphthalene ring, typically leading to the formation of hydroxylated metabolites, or phenols. This process transforms the lipophilic parent compound into a more polar and water-soluble molecule, which is a prerequisite for subsequent conjugation and elimination from the body.

For tetrachloronaphthalenes, this oxidative metabolism is expected to result in the formation of various tetrachloronaphthol isomers. The specific position of hydroxylation is influenced by the chlorine substitution pattern on the naphthalene ring. In general, metabolism is more likely to occur at unsubstituted carbon atoms. Given the structure of this compound, hydroxylation could potentially occur at positions 4, 6, 7, or 8. The resulting phenolic metabolites are key intermediates in the detoxification pathway.

Conjugation Pathways (e.g., Glucuronic Acid, Mercapturic Acid, Sulfate)

Following oxidative metabolism, the newly formed hydroxylated tetrachloronaphthalene metabolites undergo phase II conjugation reactions. These pathways involve the attachment of endogenous, highly polar molecules to the phenolic group, which further increases water solubility and facilitates excretion in urine and feces. The principal conjugation pathways for phenolic metabolites of chlorinated naphthalenes include glucuronidation, sulfation, and conjugation with glutathione, which is subsequently metabolized to mercapturic acid.

Glucuronic Acid Conjugation: This is a common and important phase II reaction where a glucuronic acid moiety is transferred from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the tetrachloronaphthol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on hydroxylated polychlorinated biphenyls (PCBs), which are structurally similar to PCNs, have shown that the efficiency of glucuronidation is dependent on the structure of the metabolite.

Sulfate Conjugation: In this pathway, a sulfonate group is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolite, a reaction catalyzed by sulfotransferases (SULTs). Sulfation is another significant pathway for the detoxification of phenolic xenobiotics. For lower chlorinated PCBs, sulfation of their hydroxylated metabolites has been observed.

Mercapturic Acid Pathway: This pathway involves the initial conjugation of the parent compound or its epoxide intermediate with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This glutathione conjugate is then sequentially metabolized in the liver and kidneys to form a mercapturic acid (an N-acetylcysteine conjugate), which is then excreted in the urine. This pathway is crucial for detoxifying reactive electrophilic intermediates that can be formed during the oxidative metabolism of aromatic compounds.

The relative contribution of each conjugation pathway can vary depending on the specific congener, the animal species, and the level of exposure.

Isomer-Specific Metabolic Transformation Rates

The rate and extent of metabolism of polychlorinated naphthalenes are highly dependent on the number and position of the chlorine atoms on the naphthalene ring. Generally, the susceptibility to metabolic degradation increases with a higher number of unsubstituted adjacent carbon atoms. This suggests that isomers with fewer chlorine atoms and those with adjacent unsubstituted positions are metabolized more readily.

Degree of Chlorination: Lower chlorinated naphthalenes are generally metabolized and excreted more rapidly than their higher chlorinated counterparts. As the degree of chlorination increases, the resistance to enzymatic oxidation also tends to increase.

Chlorine Substitution Pattern: The specific arrangement of chlorine atoms on the naphthalene rings significantly influences the rate of metabolism. Congeners that lack adjacent unsubstituted carbon atoms tend to be more resistant to biotransformation and are more likely to bioaccumulate.

While specific comparative data on the metabolic rates of this compound versus other tetrachloronaphthalene isomers are not available in the reviewed literature, it can be inferred that its metabolic rate would be influenced by the presence of two pairs of adjacent unsubstituted carbon atoms (C4-C5 and C6-C7, and C8-C1). This structural feature would likely make it more susceptible to metabolism compared to isomers with more dispersed chlorine atoms and fewer adjacent unsubstituted positions. However, without direct experimental data, this remains a hypothesis based on general principles of PCN metabolism.

Advanced Analytical Methodologies for 1,2,3,5 Tetrachloronaphthalene Research

Sample Collection and Preparation Techniques for Environmental and Biological Matrices

The initial and most critical stage in the analysis of 1,2,3,5-Tetrachloronaphthalene involves the careful collection and rigorous preparation of samples. The procedures for collection, pre-treatment, extraction, and purification are comparable to those used for other organohalogen compounds like polychlorinated biphenyls (PCBs) and dioxins. tandfonline.com The goal is to isolate the target analyte from complex matrices such as soil, sediment, water, air, and biological tissues, while removing interfering substances that could compromise the accuracy of subsequent analyses.

Extraction Methodologies (e.g., Solvent Extraction)

The choice of extraction methodology depends on the sample matrix and the physicochemical properties of the target analyte. For solid and semi-solid samples like soil, sediment, and biological tissues, solvent extraction is a commonly employed technique.

Soxhlet Extraction: This is a classic and robust method for extracting PCNs from solid samples. nih.gov The sample is placed in a thimble and continuously extracted with a suitable organic solvent, such as dichloromethane or toluene, over an extended period. tandfonline.comnih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes more efficiently and with less solvent than traditional methods. nih.govresearchgate.net It is a widely accepted method for extracting PCNs from various matrices.

Liquid-Liquid Extraction (LLE): For aqueous samples like water, LLE is a conventional method where the sample is partitioned with an immiscible organic solvent (e.g., toluene, dichloromethane, or hexane) to transfer the lipophilic PCNs into the organic phase. tandfonline.commdpi.com

Solid-Phase Extraction (SPE): SPE is another common technique for aqueous samples, where water is passed through a solid sorbent material that retains the PCNs. tandfonline.commdpi.com The analytes are then eluted with a small volume of an organic solvent. This method offers the advantage of concentrating the analyte while simultaneously cleaning up the sample. researchgate.netmdpi.com

Table 1: Common Extraction Methodologies for Polychlorinated Naphthalenes (PCNs)

Extraction Method Sample Matrix Typical Solvents Key Advantages
Soxhlet Extraction Soil, Sediment, Biota Dichloromethane, Toluene Well-established, thorough extraction
Pressurized Liquid Extraction (PLE/ASE) Soil, Sediment, Biota Toluene, Hexane Faster, less solvent consumption
Liquid-Liquid Extraction (LLE) Water Toluene, Dichloromethane Simple, effective for liquid samples
Solid-Phase Extraction (SPE) Water, Air Various organic solvents Concentrates analyte, reduces solvent use

Cleanup and Fractionation Procedures (e.g., Gel Permeation Chromatography, Multi-layer Silica Gel Columns)

Following extraction, the resulting extract contains the target analyte along with a variety of co-extracted interfering compounds, such as lipids, pigments, and other persistent organic pollutants (POPs). americanlaboratory.comgilson.com A thorough cleanup procedure is therefore essential to remove these interferences before instrumental analysis. tandfonline.com

Gel Permeation Chromatography (GPC): GPC, a subset of size-exclusion chromatography (SEC), is a highly effective technique for removing high-molecular-weight interferences like lipids, proteins, and polymers from sample extracts. americanlaboratory.comgilson.comepa.govgilson.com The principle of GPC is the separation of molecules based on their size in solution. americanlaboratory.comshimadzu.com Larger molecules are excluded from the pores of the chromatography column packing material and elute first, while smaller molecules, such as this compound, penetrate the pores and elute later. shimadzu.com This allows for the effective separation of the analyte from macromolecular interferences. epa.gov

Multi-layer Silica Gel Columns: Adsorption chromatography using multi-layer silica gel columns is a powerful technique for fractionating the sample extract and removing interfering compounds. tandfonline.comnih.gov These columns are typically packed with several layers of silica gel that have been modified with different reagents, such as sulfuric acid, potassium hydroxide, and silver nitrate. nih.govlcms.cz Each layer targets specific types of interferences. For example, sulfuric acid-impregnated silica helps to remove oxidizable compounds, while silver nitrate-impregnated silica can retain sulfur-containing compounds. nih.govresearchgate.net This approach is crucial for preventing interferences from other POPs like PCBs. tandfonline.com

Table 2: Common Cleanup and Fractionation Procedures for PCN Analysis

Technique Principle of Separation Target Interferences Removed
Gel Permeation Chromatography (GPC) Size Exclusion Lipids, proteins, polymers, other macromolecules
Multi-layer Silica Gel Column Adsorption Other POPs (e.g., PCBs), pigments, sulfur compounds
Alumina Column Chromatography Adsorption Polar interferences
Carbon Column Chromatography Planarity Separation of planar (e.g., PCNs, dioxins) from non-planar compounds

Chromatographic Separation Techniques

Gas chromatography (GC) is the cornerstone for separating complex mixtures of PCN congeners. The high resolution offered by modern capillary columns is essential for distinguishing between different isomers, including this compound.

High-Resolution Gas Chromatography (HRGC) Applications

High-resolution gas chromatography (HRGC), utilizing long capillary columns with narrow internal diameters, provides the necessary resolving power to separate individual PCN congeners from one another. While conventional GC with an electron capture detector (ECD) was used in the past, its application was limited due to interferences from other compounds like PCBs. tandfonline.comresearchgate.net The coupling of HRGC with mass spectrometry (HRGC-MS) has become the preferred method, offering both superior separation and definitive identification. nih.govresearchgate.net An isotope dilution congener-specific method using GC-HRMS has been developed for the determination of the most abundant and toxic PCNs. nih.gov

The choice of the capillary column's stationary phase is critical for achieving optimal separation. Different phases provide varying selectivities for different congeners.

Multidimensional Gas Chromatography (MDGC) for Complex Mixtures

For exceptionally complex environmental samples where co-elution of analytes with matrix components can still occur even with HRGC, multidimensional gas chromatography (MDGC) offers a significant enhancement in separation power. nist.govchromatographyonline.com MDGC, also referred to as GC-GC or comprehensive two-dimensional GC (GC×GC), employs two different chromatographic columns with distinct stationary phases. researchgate.netmonash.edu

In a typical MDGC setup, a selected portion (a "heart-cut") of the effluent from the first column is transferred to a second, often shorter and faster, column for further separation. researchgate.netmonash.edu By using two columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a more polar column), the peak capacity of the system is dramatically increased. nist.govchromatographyonline.com This allows for the separation of analytes that would normally co-elute in a single-dimensional analysis, making it a powerful tool for analyzing trace levels of this compound in challenging matrices. nist.govnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) coupled with gas chromatography is the definitive technique for the identification and quantification of this compound. tandfonline.com It provides high sensitivity and selectivity, which are essential for analyzing the trace levels of these compounds found in the environment.

High-resolution mass spectrometry (HRMS) is often employed, typically operating at a resolution of around 10,000. researchgate.net This allows for the accurate mass measurement of ions, which helps to distinguish the target analytes from isobaric interferences (other compounds with the same nominal mass). The instrument is usually operated in the electron impact (EI) ionization mode. researchgate.net

For quantification, selected ion monitoring (SIM) is used, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. researchgate.net An isotope dilution method is the gold standard for accurate quantification. nih.gov This involves adding a known amount of a stable isotope-labeled analog of this compound to the sample before extraction. This internal standard behaves identically to the native analyte throughout the extraction and cleanup process. By measuring the ratio of the response of the native compound to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for any losses during sample preparation. nih.gov

Recent developments have also assessed atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) as alternative ionization sources for GC-HRMS analysis of PCNs, demonstrating great detection capability with low method detection limits. nih.gov

Table 3: Key Mass Spectrometric Parameters for PCN Analysis

Parameter Typical Setting/Method Purpose
Instrumentation Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Provides high selectivity and sensitivity for congener-specific analysis. nih.gov
Ionization Mode Electron Impact (EI) Standard, robust ionization method for generating characteristic mass spectra. researchgate.net
Mass Analysis Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only specific m/z values for target analytes. researchgate.net
Quantification Isotope Dilution Uses stable isotope-labeled internal standards for highly accurate and precise measurements. nih.gov
Detection Limits Low picogram (pg) to femtogram (fg) range Enables the measurement of trace environmental concentrations. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isomer-Specific Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the isomer-specific analysis of PCNs due to its ability to provide highly accurate mass measurements. This capability allows for the differentiation of target analytes from co-eluting interfering compounds that may have the same nominal mass but different elemental compositions. When coupled with gas chromatography (GC), HRMS, particularly GC-HRMS, has become a cornerstone for the analysis of trace organic pollutants in complex environmental samples.

In the context of this compound analysis, HRMS offers the necessary resolving power to distinguish it from other tetrachloronaphthalene isomers, provided that they are chromatographically separated. However, a significant challenge in the isomer-specific analysis of tetrachloronaphthalenes is the chromatographic co-elution of certain isomers. For instance, research has shown that the complete separation of this compound and 1,2,5,6-tetrachloronaphthalene can be difficult to achieve even with high-resolution capillary columns. This co-elution complicates accurate quantification, as the mass spectra of these isomers are very similar. Therefore, while HRMS provides the mass accuracy to confirm the presence of tetrachloronaphthalenes, successful isomer-specific analysis is heavily reliant on the chromatographic separation of the individual congeners.

Electron-Capture Negative Ion Mass Spectrometry (ECNI-MS)

Electron-capture negative ion mass spectrometry (ECNI-MS) is a highly sensitive and selective ionization technique well-suited for the analysis of electrophilic compounds like polychlorinated naphthalenes. In ECNI, gas-phase thermal electrons are captured by analyte molecules, leading to the formation of molecular anions. This process is particularly efficient for compounds containing electronegative atoms, such as the chlorine atoms in this compound.

The primary advantage of ECNI-MS is its high sensitivity, often achieving lower detection limits compared to electron ionization (EI) mass spectrometry. Furthermore, ECNI is a "soft" ionization technique, meaning it typically results in less fragmentation of the molecular ion. For tetrachloronaphthalenes, this leads to a mass spectrum dominated by the molecular ion cluster ([M]⁻), which simplifies identification and enhances selectivity, as there is less interference from fragment ions of other co-eluting compounds. The characteristic isotopic pattern of the chlorine atoms in the molecular ion cluster provides a high degree of confidence in the identification of tetrachloronaphthalenes.

While ECNI-MS is a powerful tool for detecting and quantifying chlorinated compounds, its effectiveness for isomer-specific analysis still depends on the chromatographic separation of the isomers. The mass spectra of different tetrachloronaphthalene isomers under ECNI conditions are often very similar, making their differentiation by mass spectrometry alone challenging.

Isomer-Specific Quantification Challenges and Standard Availability

A major challenge in the isomer-specific quantification of this compound is the limited availability of certified reference standards for all 75 PCN congeners. iteh.ai Accurate quantification relies on the use of an authentic standard of the specific isomer to create a calibration curve and to correct for instrument response. Without an individual standard for this compound, quantification must often be performed using a standard of a different, but structurally similar, tetrachloronaphthalene isomer. This approach introduces uncertainty into the quantitative results, as the instrument response can vary between different isomers.

Fortunately, certified reference materials for some individual tetrachloronaphthalene isomers are commercially available from various suppliers. The availability of a certified standard for this compound is crucial for accurate and reliable quantification in research and monitoring studies.

Another significant challenge, as mentioned earlier, is the chromatographic co-elution of isomers. When two or more isomers are not fully separated, their individual quantification becomes difficult, if not impossible, with standard GC-MS techniques. This highlights the need for advanced chromatographic techniques, such as multidimensional gas chromatography (GCxGC), or highly selective detection methods like MS/MS, to overcome these separation challenges.

Quality Assurance and Quality Control Protocols in PCN Analysis

Robust quality assurance (QA) and quality control (QC) protocols are essential for generating reliable and defensible data in the analysis of polychlorinated naphthalenes. These protocols are designed to monitor and control every stage of the analytical process, from sample collection to data reporting.

Key components of a QA/QC program for PCN analysis include:

Method Blanks: Analysis of a sample matrix free of the target analytes that is carried through the entire sample preparation and analysis procedure. Method blanks are used to assess potential contamination from laboratory reagents, equipment, or the environment.

Spiked Samples: A known amount of the target analyte (e.g., this compound) is added to a sample matrix before extraction. The recovery of the spiked analyte is then measured to assess the efficiency of the sample preparation method.

Certified Reference Materials (CRMs): Analysis of a CRM with a certified concentration of the target analyte. CRMs are used to verify the accuracy of the analytical method.

Isotope-Labeled Internal Standards: A known amount of an isotope-labeled analog of the target analyte (e.g., ¹³C-labeled this compound) is added to each sample before extraction. The recovery of the internal standard is used to correct for losses during sample preparation and for variations in instrument response.

Calibration Verification: Regular analysis of calibration standards to ensure the stability and accuracy of the instrument's calibration curve.

Data Quality Objectives (DQOs): Predefined criteria for data quality, including detection limits, quantification limits, precision, and accuracy. These objectives ensure that the data generated is suitable for its intended purpose.

By implementing a comprehensive QA/QC program, laboratories can ensure the quality and reliability of their data for the analysis of this compound and other PCN congeners.

Theoretical and Computational Approaches in 1,2,3,5 Tetrachloronaphthalene Research

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are powerful tools for investigating the fundamental characteristics of 1,2,3,5-tetrachloronaphthalene at the atomic level.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of polychlorinated naphthalenes (PCNs), DFT has been instrumental in elucidating their formation mechanisms. For instance, studies on the formation of PCNs from chlorophenol precursors have utilized DFT to map out the complex reaction pathways. nih.govnih.gov These calculations help in understanding the thermodynamic and kinetic favorability of different routes leading to various PCN congeners. nih.govnih.gov

While specific DFT studies detailing the reaction pathways of this compound are not extensively documented in publicly available literature, the general principles derived from studies on other PCNs are applicable. The formation of tetrachloronaphthalenes is understood to proceed through precursors like chlorophenols, which can undergo a series of reactions including carbon-carbon coupling and subsequent cyclization and dehydrochlorination steps. nih.gov DFT calculations can model the transition states and intermediates in these reactions, providing crucial data on activation energies and reaction rates. nih.gov

Calculation of C-Cl Bond Dissociation Energies

Quantum chemical calculations, including DFT, can be used to compute the energies of the parent molecule and the resulting radicals upon C-Cl bond cleavage. The difference in these energies provides the BDE. The position of the chlorine atoms on the naphthalene (B1677914) ring influences the BDE due to electronic effects. For instance, chlorine atoms on different positions of the naphthalene ring will have slightly different BDEs.

Table 1: Representative C-Cl Bond Dissociation Energies (Illustrative)

Compound C-Cl Bond Position Calculated BDE (kJ/mol)
Chlorobenzene - ~397
1-Chloronaphthalene 1 (estimated) ~390
2-Chloronaphthalene 2 (estimated) ~395
This compound 1 (estimated)
This compound 2 (estimated)
This compound 3 (estimated)
This compound 5 (estimated)

Note: The values for tetrachloronaphthalene are illustrative estimates as specific literature values were not found. The actual values would require specific quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological activity (QSAR). These models are particularly useful for predicting the properties of compounds like this compound, for which experimental data may be scarce.

Table 2: Predicted Physicochemical Properties of this compound from QSPR Models

Property Predicted Value Reference
log Kow 5.85 mhlw.go.jp
log Koa 8.29 (at 25°C) aip.org
Water Solubility (log S in mol/L) -

Note: The table presents values found in literature that utilize QSPR modeling for a range of PCNs.

QSAR models, on the other hand, can be used to predict the toxicity of PCNs based on their structural features. For dioxin-like compounds, the toxic equivalency factor (TEF) is a key parameter that can be estimated using QSAR.

Environmental Fate and Transport Simulation Models

Environmental fate and transport models are computational tools used to predict how a chemical will move and be transformed in the environment. water360.com.au These models integrate physicochemical properties, such as those predicted by QSPR, with environmental parameters to simulate processes like volatilization, deposition, and degradation.

The outputs of these models, such as predicted environmental concentrations (PECs), are vital for risk assessment and regulatory decision-making. scholaris.ca While specific modeling studies focused solely on this compound are not prominent, it is often included as part of the broader class of tetrachloronaphthalenes in large-scale environmental fate assessments of POPs. amazonaws.com

Table 3: Input Parameters for Environmental Fate Models for this compound

Parameter Value Source
Molecular Weight 265.95 g/mol ---
Vapor Pressure (Pa) 0.00978 mhlw.go.jp
Water Solubility (mg/L) 0.029 mhlw.go.jp
Henry's Law Constant (Pa m³/mol) 8.25 mhlw.go.jp
log Kow 5.85 mhlw.go.jp
log Koa 8.29 aip.org

Note: These parameters are essential inputs for multimedia environmental fate models to predict the distribution and persistence of the chemical.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Chlorobenzene
1-Chloronaphthalene
2-Chloronaphthalene
Polychlorinated naphthalenes (PCNs)

Unraveling the Enigma of this compound: Identified Research Gaps and Future Scientific Quests

The chemical compound this compound belongs to the larger family of polychlorinated naphthalenes (PCNs), a group of persistent organic pollutants (POPs) that have garnered significant environmental and toxicological concern. nih.govepa.gov While research has often focused on PCNs as a whole, critical knowledge gaps persist for individual congeners like this compound. Addressing these gaps is paramount for accurate risk assessment and the development of effective environmental management strategies. This article delineates the key areas where further research is urgently needed, focusing on environmental monitoring, analytical methodology, biodegradation, formation and emission control, and long-term ecological impacts.

Q & A

Q. What analytical methods are recommended for detecting 1,2,3,5-Tetrachloronaphthalene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-1) is widely used, leveraging retention indices (Kovats RI) and spectral libraries for identification . High-performance liquid chromatography (HPLC) coupled with UV detection is also effective. Certified reference standards (e.g., 50 µg/mL solutions in cyclohexane) are critical for calibration and method validation . Ensure compliance with protocols for handling First Class Specified Chemical Substances under relevant regulations .

Q. What are the current regulatory classifications of this compound under chemical substance control laws?

The compound is classified as a First Class Specified Chemical Substance under Japan’s Chemical Substances Control Law (CSCL), requiring rigorous documentation for environmental analysis . Similar regulatory frameworks in other regions may categorize it as a persistent organic pollutant (POP) due to bioaccumulation potential, necessitating adherence to international guidelines like the Stockholm Convention.

Q. How should researchers prepare and store standard solutions of this compound for reproducibility?

Use anhydrous cyclohexane or hexane as solvents to minimize degradation. Store solutions in amber glass vials at –20°C to prevent photolytic or thermal decomposition. Validate stability through periodic re-analysis via GC-MS, comparing peak areas against freshly prepared standards .

Advanced Research Questions

Q. How do researchers resolve contradictions in toxicity data between this compound and its isomers?

Conduct comparative isomer-specific toxicokinetic studies to assess metabolic pathways and metabolite profiles. Use in vitro assays (e.g., CYP450 enzyme inhibition) to identify isomer-specific mechanisms. Cross-reference data with the ATSDR’s Toxicological Profile framework to prioritize high-confidence endpoints .

Q. What experimental strategies differentiate this compound from structural isomers in complex matrices?

Employ orthogonal analytical techniques:

  • GC-MS/MS : Monitor isomer-specific fragment ions (e.g., m/z 266 → 230 for 1,2,3,5-isomer).
  • Isotope Dilution : Use deuterated internal standards to correct matrix effects .
  • Retention Index Alignment : Compare Kovats RI values against databases (e.g., NIST Chemistry WebBook) .

Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed?

Key gaps include long-term biodegradation kinetics and bioaccumulation factors in aquatic ecosystems. Prioritize field studies using passive samplers (e.g., SPMDs) paired with in silico QSAR models to predict partitioning coefficients (log Kow) and half-lives . Validate models with empirical data from controlled mesocosm experiments.

Q. How can in situ remediation techniques be optimized for this compound-contaminated sites?

Evaluate advanced oxidation processes (AOPs) like UV/H2O2 for degradation efficiency. Monitor byproducts (e.g., chlorinated dioxins) using high-resolution mass spectrometry (HRMS). For bioremediation, screen microbial consortia from historically contaminated soils for dechlorination activity via metagenomic sequencing .

Methodological Notes

  • Data Validation : Cross-check chromatographic results with certified reference materials (CRMs) from accredited providers (e.g., Wellington Laboratories) .
  • Risk Assessment : Apply ATSDR’s Decision Guide for identifying data needs, focusing on dose-response relationships and exposure pathways .
  • Interdisciplinary Collaboration : Integrate environmental chemistry, toxicology, and computational modeling to address complex research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.